molecular formula C11H15N3O2S3 B11034545 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate

2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate

Cat. No.: B11034545
M. Wt: 317.5 g/mol
InChI Key: AYWMRGZHYPHKAP-UHFFFAOYSA-N
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Description

2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate is a complex organic compound that features a thiazole ring, a piperidine ring, and a carbodithioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide in ethanol with triethylamine as a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents and catalysts can also be optimized for industrial applications to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiazolidines .

Scientific Research Applications

2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

What sets 2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate apart is its unique combination of a thiazole ring with a piperidine ring and a carbodithioate group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

Molecular Formula

C11H15N3O2S3

Molecular Weight

317.5 g/mol

IUPAC Name

[2-oxo-2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]ethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C11H15N3O2S3/c15-8-6-18-10(12-8)13-9(16)7-19-11(17)14-4-2-1-3-5-14/h1-7H2,(H,12,13,15,16)

InChI Key

AYWMRGZHYPHKAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)N=C2NC(=O)CS2

Origin of Product

United States

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